molecular formula C15H22ClN B6314309 N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride CAS No. 1047652-33-4

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride

Cat. No.: B6314309
CAS No.: 1047652-33-4
M. Wt: 251.79 g/mol
InChI Key: OJNRDADFRUXXSC-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C15H22ClN. It is known for its unique structure, which includes a benzyl group, a cyclohexenyl group, and an ethanamine moiety. This compound is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride typically involves the reaction of benzylamine with 1-cyclohexen-1-yl ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties compared to its saturated or aromatic analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

N-benzyl-2-(cyclohexen-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h2,5-7,9-10,16H,1,3-4,8,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNRDADFRUXXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047652-33-4
Record name Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047652-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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